Compound Description: This series of thirteen novel acetohydrazides was designed as potential small molecule activators of procaspase-3 for antitumor activity. [] The compounds were synthesized based on structural features of PAC-1, the first procaspase-3 activator, and oncrasin-1, a potential anticancer agent. [] Specifically, compound 5e showed strong cytotoxicity against various cancer cell lines, significantly greater than both PAC-1 and oncrasin-1. []
Relevance: While containing the shared 1-(4-chlorobenzyl) substituent with the target compound N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, this series explores antitumor activity through a different mechanism (procaspase-3 activation) and features distinct heterocyclic scaffolds (indole, quinazolinone) compared to the pyrazole and sulfonamide moieties in the target compound. []
Compound Description: These novel compounds incorporate a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide core structure and include fused 1,4-dihydropyridines, such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. [] The synthesis involved a one-pot multi-component reaction with various reagents like dimedone and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. []
Relevance: Although this series shares the 1-phenyl-1H-pyrazol-3-yl moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, it notably differs in the absence of the sulfonamide group and the presence of a phenoxy linker and diverse fused dihydropyridine systems, indicating exploration of different biological targets. []
Compound Description: Developed as a potential therapeutic for cognitive impairment, this compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] It demonstrates improved plasma stability, brain levels, and efficacy in behavioral cognition models compared to its predecessor, compound SEN15924 (WAY-361789). []
Compound Description: This series of compounds was designed to inhibit tubulin polymerization, a key target for anticancer therapies. [] These derivatives incorporate a central N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide scaffold and exhibit potent in vitro antiproliferative activity against various cancer cell lines. []
Compound Description: This series of compounds was investigated as p21-activated kinase 4 (PAK4) inhibitors for potential anticancer activity. [] These derivatives feature a central quinazoline-2,4-diamine core structure with varying piperidine or piperazine substituents and a 5-cyclopropyl-1H-pyrazol-3-yl group. [] Compounds 8d and 9c exhibited potent PAK4 inhibitory activity and effectively suppressed the proliferation, migration, and invasion of A549 lung cancer cells. []
Relevance: This series, while sharing the pyrazole moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, utilizes it as a substituent on a quinazoline core, a structural feature absent in the target compound. The presence of the 5-cyclopropyl group on the pyrazole, the piperidine/piperazine substitutions, and the overall quinazoline scaffold suggest a different binding mode and biological activity profile compared to N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide. []
Compound Description: Developed as a potential alternative to clopidogrel, SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist, making it a promising candidate for preventing platelet aggregation and thrombosis. [] It exhibits potent in vivo antiplatelet and antithrombotic activities. []
Relevance: This compound shares the pyrazole moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide but lacks the sulfonamide group and 4-chlorobenzyl substituent. The presence of the pyridazine, indole, and piperazine rings in SAR216471 indicates a distinct structural framework and pharmacological profile compared to the target compound, suggesting a different target and mechanism of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.